An In-Depth Technical Guide to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This heterocyclic compound has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile starting material for the development of a wide range of derivatives with significant therapeutic potential. This document will delve into the nuanced details of its molecular architecture, physicochemical characteristics, and established protocols for its synthesis and characterization. Furthermore, it will explore the landscape of its biological activities, with a particular focus on its role in the discovery of novel antifungal and antibacterial agents.
Introduction: The Rise of a Versatile Heterocycle
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a fused heterocyclic system that marries the structural features of an isoxazole and a pyridine ring. This unique combination imparts a distinct electronic and steric profile, making it an attractive core for the design of novel bioactive molecules. The interest in this scaffold has been significantly propelled by the discovery of its potent antifungal properties, with derivatives showing efficacy against a range of pathogenic yeasts.[1][2][3] Its structural rigidity and the presence of key functional groups allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide aims to serve as a centralized resource for researchers engaged in the study and application of this promising chemical entity.
Molecular Structure and Physicochemical Properties
The foundational understanding of any chemical entity begins with its structure and inherent properties. This section details the molecular architecture and key physicochemical parameters of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.
Chemical Structure
The chemical structure of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is characterized by a planar, bicyclic system. The fusion of the isoxazolone and pyridine rings creates a rigid framework amenable to targeted functionalization.
Caption: Chemical structure of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.
Crystal structure analyses of derivatives, such as 1-acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, have confirmed the planarity of the fused ring system. This structural rigidity is a key feature that can influence binding to biological targets.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for designing formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Molecular Weight | 178.17 g/mol | - |
| pKa | 6.9 (weak acid) | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [4] |
Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
The synthesis of the title compound is a multi-step process that has been well-established in the literature. The general synthetic pathway involves the construction of the pyridine ring followed by the formation and cyclization of the isoxazolone moiety.
Synthetic Pathway Overview
A commonly employed synthetic route starts from readily available precursors and proceeds through key intermediates. The following diagram illustrates the general synthetic scheme.
Caption: General synthetic pathway for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.
Detailed Experimental Protocol
The following protocol is a synthesized representation of the procedures described in the literature.[2][5]
Step 1: Synthesis of 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid
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A solution of α-(N′-Hydroxyamidino)acetohydroxamic acid in a suitable solvent (e.g., ethanol) is prepared.
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An equimolar amount of acetylacetone is added to the solution.
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The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon cooling, the product, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid, precipitates and is collected by filtration.
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The crude product is purified by recrystallization.
Step 2: Cyclization to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
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The 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid obtained from the previous step is suspended in a dehydrating agent, such as acetic anhydride.
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The mixture is heated to reflux for a short period to effect cyclization.
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The reaction mixture is then cooled and poured into ice water to precipitate the product.
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The solid is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyridine ring, a singlet for the proton on the pyridine ring, and a broad singlet for the N-H proton of the isoxazolone ring.
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¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the isoxazolone ring, the aromatic carbons of the pyridine ring, and the carbons of the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the lactam in the isoxazolone ring, typically in the range of 1650-1750 cm⁻¹. N-H stretching vibrations would also be observable.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 178.
Biological Activities and Therapeutic Potential
The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold has been extensively explored for its biological activities, primarily in the realm of infectious diseases.
Antifungal Activity
A significant body of research has demonstrated the potent antifungal activity of derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2][3] N-acylated and N-sulfonylated derivatives, in particular, have shown promising activity against a variety of pathogenic yeast-like fungi, including Candida species.[1] For instance, the N1-(4-fluorobenzoyl) derivative has been reported to be four times more active against clinical isolates of Candida albicans than the commonly used antifungal drug fluconazole.[1] The mechanism of action is believed to be related to the inhibition of essential fungal enzymes.
Antibacterial Activity
In addition to antifungal properties, this scaffold has also been investigated for its antibacterial potential.[3] While generally exhibiting moderate antibacterial properties, certain derivatives have shown noteworthy activity against specific bacterial strains. The ability to functionalize the core structure allows for the fine-tuning of antibacterial specificity and potency.
Other Potential Applications
The broader class of isoxazolone derivatives has been associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. While less explored for the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one core itself, these findings suggest that this scaffold could be a valuable starting point for the development of new therapeutic agents in other disease areas.
Future Directions and Conclusion
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust synthesis, coupled with its proven biological activity, makes it a highly valuable scaffold for medicinal chemists. Future research in this area will likely focus on:
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Elucidation of the precise mechanism of action of its antifungal and antibacterial derivatives.
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Expansion of the SAR studies to explore a wider range of substitutions and their impact on activity and selectivity.
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Investigation of its potential in other therapeutic areas , leveraging the broad biological activities associated with the isoxazolone pharmacophore.
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Development of more efficient and greener synthetic methodologies for the core scaffold and its derivatives.
References
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Sączewski, J., Fedorowicz, J., Kędzia, A., Ziółkowska-Klinkosz, M., & Jalińska, A. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. [Link]
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Khan, M. A., & Rafla, F. K. (1975). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1, (8), 693-695. [Link]
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Sączewski, J., Kędzia, A., & Jalińska, A. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Heterocyclic Communications, 20(4), 215-223. [Link]
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Hamid, M. A., & Hempel, A. (1979). 1-Acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(2), 470-471. [Link]
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Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., ... & Sączewski, J. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4311. [Link]
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Ciura, K., Fedorowicz, J., Kapica, H., Pastewska, M., & Sączewski, J. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1599. [Link]
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Sączewski, J., Fedorowicz, J., & Korcz, M. (2014). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4825. [Link]
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Nakamura, M., Kurihara, H., Suzuki, G., Mitsuya, M., Ohkubo, M., & Ohta, H. (2010). Isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. Bioorganic & medicinal chemistry letters, 20(2), 726–729. [Link]
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Ciura, K., Fedorowicz, J., & Sączewski, J. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1599. [Link]
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